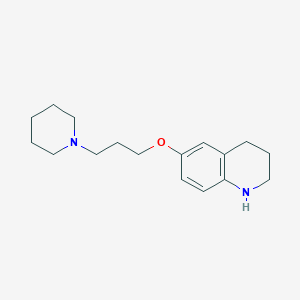

6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline”, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Applications De Recherche Scientifique

Metabolite Identification and Transporter-Mediated Excretion

Research on related compounds, such as YM758, has focused on identifying human metabolites and investigating the role of transporter-mediated renal and hepatic excretion. The study found that YM758 metabolites, including a derivative closely related to "6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline," are major constituents in urine and plasma, suggesting significant roles for transporters in their elimination. This highlights the compound's metabolic pathways and the importance of transporters in drug disposition (Umehara et al., 2009).

Synthesis and Biological Evaluation

Another line of research involves the synthesis of new compounds with the tetrahydroquinoline core and evaluating their biological activities. For instance, a hybrid of ibuprofen and 1,2,3,4-tetrahydroisoquinoline was synthesized and screened for various activities, including antioxidant and anti-inflammatory effects. This underscores the versatility of the tetrahydroquinoline scaffold in drug development (Manolov et al., 2022).

Anticonvulsant Potential

The development of new anticonvulsants has led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines to explore their structure-activity relationships. One derivative showed high activity comparable to known anticonvulsants, indicating the potential of tetrahydroquinoline derivatives in treating seizures (Gitto et al., 2006).

Antimicrobial and Antimalarial Activities

A novel series of polyhydroquinoline scaffolds derived from tetrahydroquinoline was synthesized and evaluated for antibacterial, antitubercular, and antimalarial activities. Some compounds exhibited excellent antimalarial potency, demonstrating the therapeutic potential of tetrahydroquinoline derivatives in infectious disease management (Karad et al., 2015).

Opioid Receptor Antagonism

Tetrahydroisoquinoline derivatives have been investigated for their opioid receptor antagonism, providing insights into the development of novel treatments for opioid addiction and overdose. N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines were found to be opioid receptor pure antagonists, highlighting the pharmacological importance of tetrahydroquinoline structures in targeting opioid receptors (Carroll et al., 2005).

Propriétés

IUPAC Name |

6-(3-piperidin-1-ylpropoxy)-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-10-19(11-3-1)12-5-13-20-16-7-8-17-15(14-16)6-4-9-18-17/h7-8,14,18H,1-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRSNEKBYDXJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC3=C(C=C2)NCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)

![3-[[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2934908.png)

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)

![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)